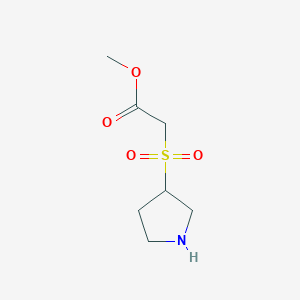
Methyl 2-(pyrrolidine-3-sulfonyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(pyrrolidine-3-sulfonyl)acetate is a chemical compound that features a pyrrolidine ring, a sulfonyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(pyrrolidine-3-sulfonyl)acetate typically involves the reaction of pyrrolidine with sulfonyl chloride, followed by esterification with methanol. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyrrolidine-3-sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonyl compounds.
Scientific Research Applications
Methyl 2-(pyrrolidine-3-sulfonyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for Methyl 2-(pyrrolidine-3-sulfonyl)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The sulfonyl group can act as an electrophilic center, while the ester group can undergo hydrolysis to release active metabolites .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.
Prolinol: A pyrrolidine derivative with a hydroxyl group.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
Biological Activity
Methyl 2-(pyrrolidine-3-sulfonyl)acetate is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₃N₁O₄S and a molecular weight of approximately 243.71 g/mol. Its structure includes a pyrrolidine ring, a sulfonyl group, and an acetate functional group. The IUPAC name is methyl 2-(pyrrolidin-3-ylsulfonyl)acetate hydrochloride, which indicates its structural features. The compound's SMILES representation is COC(=O)CS(=O)(=O)C1CCNC1.Cl, illustrating the connectivity of its atoms.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antiviral Activity : Preliminary studies suggest that compounds containing pyrrolidine rings often display significant antiviral properties. This compound may act as an inhibitor against various viral targets, although specific mechanisms remain to be fully elucidated.
- Antimicrobial Properties : The compound has shown promising results in inhibiting bacterial growth. In vitro studies have demonstrated its effectiveness against several strains of bacteria and fungi, highlighting its potential as an antimicrobial agent .
- Matrix Metalloproteinase Inhibition : Compounds similar to this compound have been identified as inhibitors of matrix metalloproteinases (MMPs), which are implicated in various pathological processes including cancer and inflammation. These inhibitors can modulate MMP activity in the low nanomolar range, suggesting therapeutic applications in disease management .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyrrolidine derivatives with sulfonyl chlorides followed by acetylation. This method allows for high purity and yield of the final product.
Synthetic Route Example
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Nucleophilic substitution | Pyrrolidine + Sulfonyl chloride | Room temperature |
| 2 | Acetylation | Intermediate + Acetic anhydride | Reflux |
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antiviral Efficacy : A study investigated the use of pyrrolidine derivatives as non-nucleoside inhibitors of viral RNA-dependent RNA polymerases, which are crucial for viral replication. Compounds similar to this compound exhibited low nanomolar potency against viruses such as measles virus (MeV), indicating potential therapeutic applications .
- Antimicrobial Activity : Another study evaluated various pyrrolidine-based compounds for their antimicrobial properties against resistant strains of bacteria. This compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, supporting its use as a lead compound in antibiotic development .
Properties
Molecular Formula |
C7H13NO4S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
methyl 2-pyrrolidin-3-ylsulfonylacetate |
InChI |
InChI=1S/C7H13NO4S/c1-12-7(9)5-13(10,11)6-2-3-8-4-6/h6,8H,2-5H2,1H3 |
InChI Key |
XRJFBQXFORGOAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















